molecular formula C10H8BrN3O B2547317 4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one CAS No. 2089883-94-1

4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one

Cat. No. B2547317
M. Wt: 266.098
InChI Key: SPXXECKWYGQKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a compound that belongs to the class of pyridazinones, which are known for their diverse biological activities. The compound's structure is characterized by the presence of a bromine atom at the fourth position and a pyridin-3-ylmethyl group at the second position of the pyridazinone ring.

Synthesis Analysis

The synthesis of related brominated pyridazinone derivatives typically involves a systematic approach that may include condensation reactions, alkylation, and other steps. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized using condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Similarly, the synthesis of 4-bromo-5-(4′-hydroxymethyltriazolyl)pyridazin-3-ones was achieved by reacting 5-azido-4-bromopyridazin-3-ones with propargyl alcohol .

Molecular Structure Analysis

The molecular structure of brominated pyridazinone derivatives is often confirmed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated from single-crystal X-ray diffraction data, revealing intermolecular hydrogen bonding and π-π interactions . The crystal structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was also determined by single-crystal X-ray structure determination .

Chemical Reactions Analysis

The reactivity of brominated pyridazinone derivatives can be inferred from related compounds. For example, the reaction of 2-aryl-5-hydroxy-pyridazin-3(2H)-ones with bromine yields 4-bromo derivatives, indicating that bromination at the fourth position is a feasible transformation . The halogenation reactions can lead to various derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridazinone derivatives include their crystallization behavior, density, and intermolecular interactions. For instance, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine crystallizes in the monoclinic space group and its crystal structure is stabilized by π-π interactions and intermolecular C–H∙∙∙N and C–H∙∙∙O interactions . The density functional theory (DFT) calculations can provide insights into the electronic properties and intermolecular contacts of these compounds .

Scientific Research Applications

Synthesis of Novel Pyridine Derivatives

A study by Ahmad et al. (2017) focuses on the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. The research highlights the compound's utility in generating new molecules with potential chiral dopant properties for liquid crystals and significant biological activities, including anti-thrombolytic and biofilm inhibition activities. This illustrates the compound's role in facilitating the development of new materials and therapeutic agents Ahmad et al., 2017.

Intermediate for Biologically Active Compounds

Wang et al. (2016) described the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for producing various biologically active compounds. The study showcases a multi-step synthesis process, emphasizing the compound's importance in the pharmaceutical field for developing new therapeutic agents Wang et al., 2016.

Water Oxidation Catalysis

In the realm of catalysis, a new family of Ru complexes for water oxidation was explored by Zong and Thummel (2005). The study demonstrates the compound's application in synthesizing dinuclear complexes that exhibit oxygen evolution activity, thus contributing to the field of sustainable energy through water splitting technologies Zong & Thummel, 2005.

Metal-Binding Ligand Development

Tovee et al. (2010) investigated the compound as a precursor for developing a back-to-back ligand with dipyrazolylpyridine and dipicolylamine metal-binding domains. This research is pivotal for advancing coordination chemistry and designing metal-organic frameworks (MOFs) or catalysts with specific functionalities Tovee et al., 2010.

Color Tuning in Iridium Complexes

Stagni et al. (2008) explored the role of ancillary ligands in color tuning of iridium tetrazolate complexes, highlighting the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes. This study underscores the compound's significance in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) Stagni et al., 2008.

properties

IUPAC Name

4-bromo-2-(pyridin-3-ylmethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-3-5-13-14(10(9)15)7-8-2-1-4-12-6-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXXECKWYGQKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C(=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.